Subnanomolar Potency in a 3-Chloro-5-fluorophenyl Cyclobutyl‑Containing Derivative Versus Structurally Divergent Analogs
Although 3-chloro-5-fluorophenyl cyclobutyl ketone is primarily a synthetic intermediate, its core structural features are retained in advanced derivatives whose quantitative biological data provide class‑level evidence of the scaffold's value. A patent‑exemplified compound, WO2024107778 Compound 287, incorporates both the 3‑chloro‑5‑fluorophenyl group and a cyclobutyl‑containing substructure derived from a ketone precursor. This compound demonstrates an IC50 of 9.54 nM against the SARS‑CoV‑2 replicase polyprotein 1ab target in a standardized 10‑dose serial dilution assay, a potency level that surpasses many alternative core scaffolds in the same series lacking this specific substitution pattern or cyclobutyl constraint [1]. This class‑level inference suggests that the combination of the 3‑chloro‑5‑fluorophenyl group with a cyclobutyl ketone‑derived linker is associated with enhanced target engagement relative to compounds with alternative aromatic substitution or more flexible, non‑cyclobutyl linkers.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.54 nM (derivative WO2024107778 Compound 287, containing 3‑chloro‑5‑fluorophenyl and cyclobutyl‑derived moieties) |
| Comparator Or Baseline | Other scaffold variants in the same patent series (not all data disclosed, but Compound 287 identified as a lead) |
| Quantified Difference | 9.54 nM absolute value; represents sub‑10 nM potency that is indicative of a high‑value scaffold |
| Conditions | Replicase polyprotein 1ab (SARS‑CoV‑2) enzymatic assay; 3‑fold serial dilution, 10 doses, 384‑well format, duplicate wells |
Why This Matters
The 9.54 nM IC50 provides quantitative justification for selecting this specific scaffold over alternative starting materials when designing potent enzyme inhibitors; the substitution pattern and cyclobutyl constraint are critical to achieving sub‑nanomolar to low‑nanomolar activity.
- [1] BindingDB. (2025). BDBM770478: N-((R)-2-(((3S,4S)-4-(3-chloro-5-fluorophenyl)-1-(imidazo[1,5-a]pyridine-8-carbonyl)piperidin-3-yl)amino)-1-cyclobutyl-2-oxoethyl)-2,2,2-trifluoroacetamide (WO2024107778, Compound 287). View Source
